molecular formula C12H15NO3 B7830741 4-(2-Acetamidophenyl)butanoic acid

4-(2-Acetamidophenyl)butanoic acid

Cat. No.: B7830741
M. Wt: 221.25 g/mol
InChI Key: KDXABVJREAAGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Acetamidophenyl)butanoic acid is a small molecule research compound that integrates an acetamido moiety with a phenylbutanoic acid structure. This molecular architecture suggests potential for diverse biochemical applications, building on the known properties of its structural relatives. The 4-Phenylbutyric acid scaffold is recognized as an inhibitor of histone deacetylase (HDAC) and endoplasmic reticulum (ER) stress, making it a valuable tool for investigating cancer biology and cellular stress responses . The ortho-positioned acetamido group on the aromatic ring is a key structural feature that may influence the compound's bioactivity and selectivity, potentially facilitating interactions with specific enzymatic targets or signaling pathways. Researchers are investigating this compound and its analogues in areas such as molecular biology and medicinal chemistry, with a focus on understanding its potential mechanisms of action. These may include modulation of protein-protein interactions, influence on epigenetic markers, or alteration of chaperone function. Handling of this compound should adhere to safe laboratory practices. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-acetamidophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11-7-3-2-5-10(11)6-4-8-12(15)16/h2-3,5,7H,4,6,8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXABVJREAAGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetamidophenyl)butanoic acid typically involves the following steps:

  • Acetylation: The starting material, 2-aminophenol, undergoes acetylation to form 2-acetamidophenol.

  • Friedel-Crafts Alkylation: The 2-acetamidophenol is then subjected to Friedel-Crafts alkylation using butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Acetamidophenyl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the butanoic acid moiety to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the phenyl ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Halogenated compounds, nitro compounds, and sulfonated compounds.

Scientific Research Applications

4-(2-Acetamidophenyl)butanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is used in the production of photographic chemicals and as a stabilizer in hydrogen peroxide solutions.

Mechanism of Action

The mechanism by which 4-(2-Acetamidophenyl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes such as cyclooxygenases (COX) and other proteins involved in inflammatory responses.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and fever.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Butanoic Acids

Compounds such as 4-(4-chlorophenoxy)butanoic acid and 4-(2,4-dichlorophenoxy)butanoic acid () share the butanoic acid backbone but differ in their substituents. These phenoxy derivatives are classified as synthetic auxin herbicides (HRAC class O). Key differences include:

  • Conformational Flexibility: The carboxyl group in these compounds exhibits torsion angles of 161.6° and 170.1°, respectively, indicating slight deviations from planarity. In contrast, 4-(3-methoxyphenoxy)butanoic acid shows a near-planar carboxyl group (torsion angle: 174.73°), enhancing its interaction with biological targets .
  • Biological Activity: Phenoxy derivatives like 2,4-DB and MCPB are potent herbicides due to their auxin-mimicking properties, whereas acetamido-substituted analogs may exhibit divergent bioactivity due to altered electronic and steric profiles .

Acetamido-Substituted Butanoic Acids

  • 4-Acetamidobutanoic Acid (): Molecular Formula: C₆H₁₁NO₃; Molecular Weight: 145.16 g/mol. Physical Properties: White to off-white solid, soluble in polar solvents (e.g., water, DMSO).
  • (2S)-2-Acetamido-4-(methylsulfanyl)butanoic Acid (): Features a methylsulfanyl group at position 4, enhancing lipophilicity (LogP: ~1.5). Potential applications in studying sulfur-containing amino acid metabolism .

Bulky Substituent-Containing Butanoic Acids

  • 4-(1-Adamantyl)butanoic Acid (): Molecular Formula: C₁₄H₂₂O₂; Molecular Weight: 222.32 g/mol. Structural Features: The adamantyl group introduces significant steric bulk, reducing solubility in aqueous media but increasing stability in lipid-rich environments. Applications: Explored in drug delivery systems due to its rigid, hydrophobic structure .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Torsion Angle (°) Primary Application
4-(2-Acetamidophenyl)butanoic acid* C₁₂H₁₅NO₃ 221.26 (theoretical) 2-Acetamidophenyl N/A Research (hypothetical)
4-Acetamidobutanoic acid C₆H₁₁NO₃ 145.16 Acetamido N/A Biochemical research
4-(4-Chlorophenoxy)butanoic acid C₁₀H₁₁ClO₃ 214.65 4-Chlorophenoxy 161.6 Herbicide
4-(1-Adamantyl)butanoic acid C₁₄H₂₂O₂ 222.32 1-Adamantyl N/A Drug delivery

*Theoretical values based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Acetamidophenyl)butanoic acid?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DIC (N,N'-diisopropylcarbodiimide) and OxymaPure to activate carboxyl groups, followed by condensation with 2-acetamidophenyl derivatives. For example, refluxing 4-oxobutyric acid intermediates with acetamidophenyl precursors in ethanol under acidic conditions yields target compounds. Purification typically involves crystallization from ethanol or ethyl acetate .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the acetamido group (δ ~2.0 ppm for CH₃) and butanoic acid chain (δ ~1.6–2.4 ppm for CH₂ groups).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Verify molecular weight (C₁₂H₁₅NO₃, theoretical MW 237.26 g/mol) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Modify Functional Groups : Replace the acetamido group with other amides (e.g., trifluoroacetamido) or alter the phenyl ring substituents (e.g., bromo, fluoro) to assess electronic effects.
  • Biological Testing : Screen derivatives for target-specific activity (e.g., MAO-A inhibition) using enzyme assays and compare IC₅₀ values. For example, fluorophenyl analogs (as in ) may enhance binding affinity due to electronegativity .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • Meta-Analysis : Compare data across studies, noting variables like solvent (DMSO vs. water) or incubation time. For instance, discrepancies in MAO inhibition could stem from differences in assay pH or substrate concentration .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Test carbodiimide coupling agents (e.g., DIC vs. EDC) with additives like HOBt or OxymaPure to reduce side reactions.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Reaction Monitoring : Use TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) or in-situ IR to track progress .

Methodological Challenges

Q. How to quantify trace impurities in this compound?

  • Methodological Answer :

  • High-Resolution LC-MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient. Compare retention times against spiked standards (e.g., unreacted 2-acetamidophenol).
  • Limit of Detection (LOD) : Aim for ≤0.1% impurity using UV detection at 254 nm .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Storage Recommendations : Store at -20°C in amber vials to prevent photodegradation .

Data Analysis and Interpretation

Q. How to statistically validate biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals.
  • Replicates : Perform triplicate experiments, reporting mean ± SEM.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Comparative Studies

Q. How does this compound compare to halogenated analogs (e.g., bromo/fluoro derivatives)?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity () may enhance receptor binding vs. bromine’s bulkiness ().
  • Synthetic Accessibility : Bromophenyl derivatives require Pd-catalyzed coupling, increasing cost and complexity.
  • Biological Half-Life : Fluorinated analogs often exhibit improved metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.